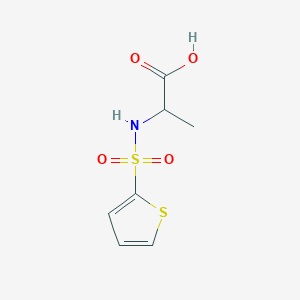

2-(Thiophene-2-sulfonamido)propanoic acid

Description

Contextual Significance of Sulfonamide and Thiophene (B33073) Moieties in Bioactive Chemical Scaffolds

The sulfonamide group (-SO₂NH-) is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents. ijarsct.co.in Historically recognized for their antibacterial properties, sulfonamides function as competitive inhibitors of dihydropteroate (B1496061) synthase, an essential enzyme in the bacterial synthesis of folic acid. nih.govwikipedia.org Beyond their antimicrobial applications, sulfonamides are integral to drugs with diverse pharmacological activities, including diuretics (e.g., carbonic anhydrase inhibitors), anticonvulsants, and anti-inflammatory agents. openaccesspub.orgwjpsonline.com Their ability to act as a bioisostere for other functional groups and their capacity to form crucial hydrogen bonds with biological targets contribute to their prevalence in drug design. nih.gov

Similarly, the thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in numerous biologically active compounds. nih.govsciensage.info Thiophene derivatives are recognized for a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. nih.govfrontiersin.org The thiophene nucleus is often employed as a bioisostere for the benzene (B151609) ring, offering similar steric and electronic properties while potentially improving metabolic stability and pharmacokinetic profiles. sciensage.info The combination of a thiophene ring with a sulfonamide moiety has given rise to compounds with significant biological potential, including potent enzyme inhibitors and antimicrobial agents. nih.govrsc.org

Overview of Propanoic Acid Functionality in Medicinal Chemistry and Natural Products

Propanoic acid, a simple three-carbon carboxylic acid, and its derivatives are ubiquitous in both natural products and synthetic drugs. orientjchem.orgresearchgate.nethumanjournals.com In medicinal chemistry, the propanoic acid moiety is a key feature of the widely recognized class of non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen (B1674241) and naproxen. orientjchem.orghumanjournals.com The carboxylic acid group is often crucial for the biological activity of these compounds, as it can participate in vital interactions with enzyme active sites. ijpsr.com Furthermore, the incorporation of an amino acid, such as alanine (B10760859) (the parent amino acid of 2-aminopropanoic acid), into drug scaffolds is a common strategy to enhance solubility, modulate pharmacokinetic properties, and facilitate interactions with biological targets. nih.govresearchgate.net The synthesis of sulfonamides from amino acids has become an area of significant research interest, offering a versatile platform for creating compounds with tailored structures and diverse pharmacological activities. nih.govresearchgate.net

Research Trajectory and Current Knowledge Gaps Pertaining to 2-(Thiophene-2-sulfonamido)propanoic Acid

Despite the well-documented importance of its constituent parts, this compound remains a molecule with a minimal research footprint. A survey of scientific literature and chemical databases reveals its existence and basic chemical properties, but a significant lack of in-depth studies into its synthesis, biological activity, and potential applications. This represents a considerable knowledge gap in the field.

The logical synthesis route would involve the reaction of thiophene-2-sulfonyl chloride with L-alanine (2-aminopropanoic acid), a common method for preparing sulfonamides from amino acids. ijarsct.co.innih.gov The resulting compound, by virtue of its structure, can be hypothesized to possess a range of biological activities. The thiophene-sulfonamide portion suggests potential as an antimicrobial agent or an enzyme inhibitor, particularly targeting carbonic anhydrases or proteases. nih.govrsc.org The propanoic acid moiety, analogous to those in NSAIDs, hints at possible anti-inflammatory properties. orientjchem.org

However, without empirical data, these remain well-founded speculations. The future research trajectory for this compound should focus on several key areas:

Efficient Synthesis and Characterization: Development and optimization of a reliable synthetic route to produce the compound in sufficient quantities for biological screening.

Broad Biological Screening: Comprehensive in vitro screening against a wide range of biological targets, including bacterial and fungal strains, various enzyme classes (e.g., carbonic anhydrases, proteases, cyclooxygenases), and cancer cell lines.

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to understand how modifications to the thiophene ring, the sulfonamide linkage, or the propanoic acid side chain affect biological activity.

Computational Modeling: In silico studies, such as molecular docking, to predict potential biological targets and guide the design of more potent derivatives.

The study of this compound offers an opportunity to explore the synergistic effects of combining three well-established pharmacophores. Filling the current knowledge gap could lead to the discovery of novel therapeutic agents with unique pharmacological profiles.

Compound Data Tables

The following tables provide information on the core chemical structures that constitute this compound and related bioactive compounds containing these moieties.

Table 1: Core Chemical Structures

| Compound Name | Molecular Formula | Key Features |

| Thiophene | C₄H₄S | A five-membered aromatic heterocycle containing a sulfur atom. |

| Sulfonamide | H₂NSO₂R | A functional group consisting of a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom. |

| Propanoic Acid | CH₃CH₂COOH | A three-carbon carboxylic acid. |

Table 2: Related Bioactive Compounds

| Compound Class | Example | Biological Activity |

| Thiophene Derivatives | Thiophene-based chalcones | Antimicrobial, Antiviral rsc.org |

| Sulfonamide Drugs | Sulfamethoxazole | Antibacterial openaccesspub.org |

| Propanoic Acid Derivatives | Ibuprofen | Anti-inflammatory orientjchem.orghumanjournals.com |

| Thiophene-sulfonamides | Substituted thiophene-2-sulfonamides | Carbonic anhydrase inhibitors google.com |

| Amino Acid-derived Sulfonamides | N-Tosyl-L-phenylalanine | Varied pharmacological activities nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-(thiophen-2-ylsulfonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4S2/c1-5(7(9)10)8-14(11,12)6-3-2-4-13-6/h2-5,8H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIODLOBECJQIKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NS(=O)(=O)C1=CC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Thiophene 2 Sulfonamido Propanoic Acid

Established Reaction Pathways for the Direct Synthesis of 2-(Thiophene-2-sulfonamido)propanoic Acid

The most direct and established method for the synthesis of this compound involves the nucleophilic substitution reaction between thiophene-2-sulfonyl chloride and the amino group of alanine (B10760859). This reaction is typically carried out under Schotten-Baumann conditions, which involve an aqueous alkaline medium.

The general procedure entails dissolving alanine in an aqueous solution of a base, such as sodium hydroxide (B78521) or sodium carbonate, to deprotonate the amino group and enhance its nucleophilicity. Subsequently, thiophene-2-sulfonyl chloride, dissolved in a suitable organic solvent, is added portion-wise to the aqueous solution with vigorous stirring. The reaction is typically conducted at a controlled temperature, often at 0-5°C, to mitigate potential side reactions and decomposition of the sulfonyl chloride. The alkaline conditions neutralize the hydrochloric acid formed as a byproduct, driving the reaction to completion. After the addition is complete, the reaction mixture is typically stirred for several hours at room temperature to ensure complete conversion. Acidification of the reaction mixture then precipitates the desired product, this compound, which can be isolated by filtration and purified by recrystallization.

Table 1: Typical Reaction Parameters for the Synthesis of this compound

| Parameter | Condition |

| Reactants | Thiophene-2-sulfonyl chloride, Alanine |

| Base | Sodium hydroxide, Sodium carbonate |

| Solvent | Water, Diethyl ether, Dichloromethane |

| Temperature | 0-25°C |

| Reaction Time | 2-12 hours |

| Work-up | Acidification, Filtration, Recrystallization |

Strategic Approaches for the Preparation of Analogues and Derivatives

The structural backbone of this compound offers three primary sites for chemical modification: the thiophene (B33073) ring, the sulfonamido linkage, and the propanoic acid moiety. Strategic derivatization at these positions can significantly influence the physicochemical and biological properties of the resulting analogues.

Regioselective and Stereoselective Modifications of the Thiophene Ring System

The thiophene ring is susceptible to various electrophilic substitution reactions, allowing for the introduction of a wide range of functional groups. The directing effect of the sulfonamide group at the 2-position influences the regioselectivity of these reactions.

Halogenation: Direct halogenation of the thiophene ring can be achieved using various halogenating agents. For instance, bromination can be carried out using N-bromosuccinimide (NBS) in a suitable solvent, leading to the regioselective introduction of a bromine atom, typically at the 5-position of the thiophene ring. Similarly, chlorination can be achieved with N-chlorosuccinimide (NCS). The reaction conditions, such as solvent and temperature, can be optimized to control the degree and position of halogenation.

Metalation and Cross-Coupling: Regioselective metalation of the thiophene ring, often at the 5-position, can be achieved using strong bases like n-butyllithium. The resulting organolithium intermediate can then be quenched with various electrophiles to introduce a diverse array of substituents. Furthermore, these metalated intermediates can participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to form carbon-carbon bonds with aryl or vinyl partners.

Stereoselective modifications of the thiophene ring itself are less common due to its aromatic nature. However, if chiral centers are introduced as substituents on the ring, their stereochemistry can be controlled through the use of chiral starting materials or asymmetric catalytic methods.

Chemical Derivatization of the Sulfonamido Linkage

The sulfonamide nitrogen atom provides a handle for further functionalization, most commonly through N-alkylation or N-acylation.

N-Alkylation: The hydrogen atom on the sulfonamide nitrogen can be substituted with an alkyl group through N-alkylation. This reaction is typically performed in the presence of a base, such as sodium hydride or potassium carbonate, to deprotonate the sulfonamide, followed by the addition of an alkyl halide. The choice of base and solvent is crucial to achieve good yields and avoid side reactions. The introduction of different alkyl groups can modulate the lipophilicity and steric bulk of the molecule.

N-Acylation: Acylation of the sulfonamide nitrogen can be achieved by reacting the parent compound with an acyl chloride or anhydride (B1165640) in the presence of a base. This modification introduces an acyl group, which can alter the electronic properties and hydrogen bonding capabilities of the sulfonamide linkage.

Table 2: Examples of Sulfonamido Linkage Derivatization

| Reaction Type | Reagents | Product Type |

| N-Alkylation | Alkyl halide, Base (e.g., NaH, K₂CO₃) | N-Alkyl-2-(thiophene-2-sulfonamido)propanoic acid |

| N-Acylation | Acyl chloride/anhydride, Base | N-Acyl-2-(thiophene-2-sulfonamido)propanoic acid |

Functionalization and Esterification of the Propanoic Acid Moiety

The carboxylic acid group of the propanoic acid moiety is a versatile functional group that can be readily converted into a variety of derivatives, most notably esters and amides.

Esterification: The carboxylic acid can be esterified under various conditions. A common method is the Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. organic-chemistry.orgmasterorganicchemistry.com The reaction is typically carried out at reflux temperature, and the equilibrium can be driven towards the ester product by using an excess of the alcohol or by removing the water formed during the reaction. organic-chemistry.orgmasterorganicchemistry.com Alternatively, esterification can be achieved under milder conditions using reagents like diazomethane (B1218177) or by activating the carboxylic acid with coupling agents followed by reaction with an alcohol.

Amide Formation: The carboxylic acid can be converted to an amide by reaction with an amine in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). This allows for the introduction of a wide variety of amine-containing fragments, further expanding the chemical diversity of the analogues.

Advanced Synthetic Techniques and Optimization of Reaction Conditions

To improve the efficiency, yield, and environmental footprint of the synthesis of this compound and its derivatives, advanced synthetic techniques are being explored.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The application of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and in many cases, improve product yields and purity.

In the context of synthesizing this compound and its derivatives, microwave heating can be applied to several key steps:

Sulfonamide Formation: The reaction between thiophene-2-sulfonyl chloride and alanine can be accelerated under microwave irradiation, potentially leading to shorter reaction times and cleaner reaction profiles compared to conventional heating.

N-Alkylation: Microwave-assisted N-alkylation of the sulfonamide can provide a rapid and efficient method for introducing alkyl substituents. thieme-connect.de

Esterification: Microwave irradiation can also be employed to expedite Fischer esterification reactions, reducing the time required to obtain the corresponding esters.

The optimization of microwave-assisted protocols involves careful control of parameters such as temperature, pressure, and irradiation time to maximize yield and minimize the formation of byproducts. The use of microwave synthesis aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less hazardous solvents.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Step | Conventional Method | Microwave-Assisted Method |

| Sulfonamide Formation | Hours at room temperature | Minutes at elevated temperature |

| N-Alkylation | Hours to days at elevated temperature | Minutes at elevated temperature |

| Esterification | Hours at reflux | Minutes at elevated temperature |

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)

The thiophene ring within the this compound scaffold is amenable to various transition metal-catalyzed coupling reactions, which are instrumental for creating structural diversity and synthesizing more complex derivatives. The Suzuki-Miyaura cross-coupling reaction is a particularly powerful and widely used method for forming carbon-carbon bonds.

This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide, catalyzed by a palladium(0) complex. In the context of thiophene sulfonamides, a common strategy involves starting with a halogenated precursor, such as a bromo-substituted thiophene sulfonamide.

A representative example is the Suzuki-Miyaura coupling of 5-bromothiophene-2-sulfonamide (B1270684) with various aryl boronic acids. This reaction facilitates the introduction of diverse aryl groups at the 5-position of the thiophene ring. The general conditions for such a transformation are mild and efficient, often utilizing a palladium catalyst like Pd(PPh₃)₄ and a base such as cesium carbonate (Cs₂CO₃) in a suitable solvent system like aqueous 1,4-dioxane.

The versatility of this method allows for the synthesis of a library of 5-aryl-thiophene-2-sulfonamide derivatives, which can then be further elaborated. The electronic properties of the substituents on the aryl boronic acid can influence the reaction efficiency, but the methodology is generally robust and tolerates a wide range of functional groups. This approach is fundamental for exploring structure-activity relationships in drug discovery programs by enabling systematic modification of the thiophene core.

Another advanced strategy involves a three-component synthesis where sulfamoyl chlorides, generated in situ, undergo a palladium-catalyzed Suzuki-Miyaura reaction with boronic acids to form sulfonamides. This method showcases the power of transition metal catalysis in constructing the sulfonamide linkage itself through C-S bond formation.

Stereocontrolled Synthesis Strategies

The synthesis of this compound in an enantiomerically pure form is crucial for applications where specific stereochemistry is required, particularly in pharmacology. The chirality of this molecule resides at the alpha-carbon of the propanoic acid moiety.

The most direct and common strategy for achieving stereocontrol is to utilize a chiral starting material from the "chiral pool." In this case, enantiomerically pure L-alanine or D-alanine can serve as the precursor. The synthesis involves the reaction of the chosen alanine enantiomer with thiophene-2-sulfonyl chloride in the presence of a base. This nucleophilic substitution reaction forms the sulfonamide bond (S-N) without disturbing the stereocenter of the amino acid. This method provides a reliable and scalable route to either the (S)- or (R)-enantiomer of the target compound, depending on the choice of starting alanine.

More complex strategies for inducing stereoselectivity in related systems have also been developed. For instance, asymmetric synthesis of β-amino sulfones has been achieved with high diastereoselectivity by adding sulfone-stabilized carbanions to N-(tert-butylsulfinyl) aldimines. nih.gov This approach uses a chiral sulfinyl group as an auxiliary to direct the stereochemical outcome of the reaction. nih.gov While not directly applied to the target molecule, such methods highlight advanced techniques for creating chiral centers adjacent to sulfur-containing functional groups.

Another approach involves the electrophilic sulfenylation of protected amino acid derivatives. This method can install a sulfur-based functional group at the β-position with stereochemical control induced by the existing α-chiral center, proceeding through a coordinated transition state. frontiersin.org These advanced methodologies underscore the ongoing development in the stereoselective synthesis of functionalized amino acids and their derivatives.

Methodologies for Structural Elucidation and Purity Assessment of Novel Compounds

The confirmation of the chemical structure and the assessment of purity for newly synthesized compounds derived from this compound are accomplished through a combination of spectroscopic and analytical techniques.

Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals. The three protons on the thiophene ring would appear as distinct multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The methine proton (α-carbon) of the propanoic acid moiety would likely appear as a quartet, coupled to the adjacent methyl protons. The methyl group protons would show up as a doublet. The protons on the nitrogen (sulfonamide) and oxygen (carboxylic acid) are often broad and their chemical shifts can be variable.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The thiophene ring carbons typically resonate between δ 125-145 ppm. The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield (δ > 170 ppm). The α-carbon and the methyl carbon of the propanoic acid moiety would have characteristic shifts in the aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Thiophene C-H (3,4,5) | 7.0 - 8.0 (m) | 125.0 - 135.0 |

| Thiophene C-S (2) | - | ~142.0 |

| Propanoic α-CH | ~4.2 (q) | ~55.0 |

| Propanoic β-CH₃ | ~1.5 (d) | ~18.0 |

| Carboxylic C=O | - | ~175.0 |

| Carboxylic O-H | Variable, broad | - |

| Sulfonamide N-H | Variable, broad | - |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would show several characteristic absorption bands.

O-H Stretch: A very broad band from approximately 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

N-H Stretch: A moderate band around 3200-3300 cm⁻¹ for the sulfonamide N-H group.

C-H Stretch: Bands just below 3000 cm⁻¹ for the aliphatic C-H bonds and just above 3000 cm⁻¹ for the aromatic C-H bonds of the thiophene ring.

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹, indicative of the carbonyl group in the carboxylic acid.

SO₂ Stretches: Two strong bands corresponding to the asymmetric and symmetric stretching of the sulfonyl group, typically found near 1330-1350 cm⁻¹ and 1150-1170 cm⁻¹, respectively. ripublication.comacs.org

Thiophene Ring Vibrations: C=C stretching vibrations for the thiophene ring appear in the 1400-1500 cm⁻¹ region. researchgate.net

Table 2: Characteristic Infrared (IR) Absorption Bands

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (Broad) |

| Sulfonamide | N-H Stretch | 3200 - 3300 |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 (Strong) |

| Thiophene Ring | C=C Stretch | 1400 - 1500 |

| Sulfonyl (SO₂) | Asymmetric Stretch | 1330 - 1350 (Strong) |

| Sulfonyl (SO₂) | Symmetric Stretch | 1150 - 1170 (Strong) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps to confirm the molecular weight and aspects of the structure. For this compound (C₇H₉NO₄S₂), the molecular weight is approximately 235.28 g/mol .

Under electron impact (EI) or electrospray ionization (ESI), the molecule would produce a molecular ion peak ([M]⁺ or [M+H]⁺). Common fragmentation pathways for thiophene sulfonamides include:

Cleavage of the C-S bond between the thiophene ring and the sulfonyl group, leading to a thiophene fragment (m/z 83) or a [M-C₄H₃S]⁺ fragment.

Loss of SO₂ (64 Da) from fragment ions. researchgate.net

Cleavage of the S-N bond.

Fragmentation of the propanoic acid side chain, such as the loss of the carboxyl group (-COOH, 45 Da). libretexts.org

Elemental Compositional Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a sample. This analysis provides the empirical formula of the compound. For a newly synthesized compound, the experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values (typically within ±0.4%) is a strong indicator of the compound's purity and supports the proposed structure. ripublication.comnih.gov

Table 3: Calculated Elemental Composition for C₇H₉NO₄S₂

| Element | Symbol | Atomic Mass | Moles in Formula | Mass in Formula | Percentage (%) |

| Carbon | C | 12.011 | 7 | 84.077 | 35.75 |

| Hydrogen | H | 1.008 | 9 | 9.072 | 3.86 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 5.96 |

| Oxygen | O | 15.999 | 4 | 63.996 | 27.20 |

| Sulfur | S | 32.06 | 2 | 64.12 | 27.26 |

| Total | 235.272 | 100.00 |

In research findings, this data is typically presented in a concise format, for example: "Anal. Calcd. for C₇H₉NO₄S₂: C, 35.75; H, 3.86; N, 5.96; S, 27.26. Found: C, 35.68; H, 3.91; N, 5.92; S, 27.19." This confirms that the synthesized compound has a composition consistent with its molecular formula.

Biological Activity Profiles and Underlying Mechanisms of Action

Enzyme Inhibition Studies and Characterization of Inhibitory Potency

Carbonic Anhydrase Inhibition

Thiophene-based sulfonamides are recognized as a significant class of carbonic anhydrase (CA) inhibitors. These compounds have demonstrated potent inhibitory effects on human carbonic anhydrase isoenzymes I and II (hCA-I and hCA-II). Studies on a series of thiophene-based sulfonamides revealed a wide range of inhibitory potencies. For hCA-I, the 50% inhibitory concentration (IC50) values were found to be in the range of 69 nM to 70 µM, with inhibition constant (Ki) values between 66.49 ± 17.15 nM and 234.99 ± 15.44 µM. researchgate.net The inhibition of hCA-II by these compounds was even more pronounced, with IC50 values ranging from 23.4 nM to 1.405 µM and Ki values from 74.88 ± 20.65 nM to 38.04 ± 12.97 µM. researchgate.net

Further investigations into 4-substituted thiophene-2-sulfonamides have also shown nanomolar-level potency for the inhibition of human carbonic anhydrase II in vitro. researchgate.net The mechanism of inhibition for these thiophene-based sulfonamides against both hCA-I and hCA-II has been characterized as noncompetitive. researchgate.net Molecular docking studies have suggested that the sulfonamide and thiophene (B33073) moieties play a crucial role in the inhibition of these enzymes by interacting with residues outside of the catalytic active site. researchgate.net

Table 1: Inhibitory Potency of Thiophene-Based Sulfonamides against Carbonic Anhydrase Isozymes

| Isozyme | IC50 Range | Ki Range |

|---|---|---|

| hCA-I | 69 nM - 70 µM | 66.49 ± 17.15 nM - 234.99 ± 15.44 µM |

| hCA-II | 23.4 nM - 1.405 µM | 74.88 ± 20.65 nM - 38.04 ± 12.97 µM |

Cholinesterase Enzyme Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Thiophene derivatives have been investigated for their potential to inhibit cholinesterase enzymes, which are key targets in the management of neurodegenerative diseases. A series of newly synthesized thiophene derivatives demonstrated notable acetylcholinesterase (AChE) inhibitory activity. For instance, 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide exhibited 60% inhibition of AChE, which was more potent than the reference drug donepezil (B133215) (40% inhibition). nih.gov

In another study, benzo[b]thiophene-chalcone hybrids were evaluated for their inhibitory effects on both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). One of the most potent inhibitors of AChE was a compound designated as 5f, with an IC50 value of 62.10 μM. nih.gov For BChE, compound 5h was the most effective, displaying an IC50 of 24.35 μM, which is comparable to the standard inhibitor galantamine (IC50 = 28.08 μM). nih.gov The inhibitory activity of these compounds is influenced by the nature and position of substituents on the aromatic rings.

Table 2: Cholinesterase Inhibition by Thiophene Derivatives

| Compound/Derivative | Enzyme | IC50 Value |

|---|---|---|

| 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | AChE | - (60% inhibition) |

| Benzo[b]thiophene-chalcone hybrid 5f | AChE | 62.10 µM |

| Benzo[b]thiophene-chalcone hybrid 5h | BChE | 24.35 µM |

| Galantamine (Reference) | BChE | 28.08 µM |

Urease Inhibition

The inhibitory potential of thiophene-based sulfonamides extends to the enzyme urease, a key virulence factor in some bacterial infections. A series of 5-aryl thiophenes bearing sulphonylacetamide moieties have been synthesized and evaluated for their urease inhibitory activity. One of the most potent compounds, N-((5-(4-chlorophenyl)thiophen-2-yl)sulfonyl)acetamide, demonstrated excellent urease inhibition with an IC50 value of 17.1 µg/mL. nih.gov Other derivatives, such as N-((5-phenylthiophen-2-yl)sulfonyl)acetamide and N-((5′-methyl-[2,2′-bithiophen]-5-yl)sulfonyl)acetamide, also showed significant inhibition with IC50 values of approximately 38.4 µg/mL and 17.1 µg/mL, respectively. nih.gov The presence and nature of different functional groups on the aromatic rings and the sulfacetamide (B1682645) moiety have a strong influence on the urease inhibitory action of these compounds. nih.gov

In a separate study, morpholine-thiophene hybrid thiosemicarbazones were found to be effective urease inhibitors, with IC50 values in the range of 3.80–5.77 µM, which is significantly more potent than the standard inhibitor thiourea (B124793) (IC50 = 22.31 ± 0.03 µM). bohrium.com

Table 3: Urease Inhibition by Thiophene Derivatives

| Compound/Derivative | IC50 Value |

|---|---|

| N-((5-(4-chlorophenyl)thiophen-2-yl)sulfonyl)acetamide | 17.1 µg/mL |

| N-((5-phenylthiophen-2-yl)sulfonyl)acetamide | ~38.4 µg/mL |

| N-((5′-methyl-[2,2′-bithiophen]-5-yl)sulfonyl)acetamide | ~17.1 µg/mL |

| Morpholine-thiophene hybrid thiosemicarbazones | 3.80–5.77 µM |

| Thiourea (Reference) | 22.31 ± 0.03 µM |

Proteasome Inhibition

While direct studies on 2-(Thiophene-2-sulfonamido)propanoic acid as a proteasome inhibitor are limited, research on related structures provides valuable insights. A study on hydronaphthoquinone derivatives identified a compound containing a thiophene sulfonamide moiety at position 4 as an inhibitor of the chymotrypsin-like (CT-L) activity of the proteasome. This compound, PI-8182, demonstrated an IC50 of 3.0 ± 1.6 μM. The thiophene sulfonamide portion of the molecule was found to be a key structural feature for its inhibitory activity. This finding suggests that the thiophene sulfonamide scaffold, as present in this compound, may contribute to proteasome inhibition.

Enoyl Acyl Carrier Protein Reductase (InhA) Inhibition

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is another important enzyme target, particularly in the development of antimicrobial and anticancer agents. researchgate.net The inhibition of DHFR disrupts the synthesis of essential cellular components. researchgate.net Thiophene and sulfonamide derivatives have been recognized for their potential as DHFR inhibitors. acs.org For example, a new series of N-sulfonamide 2-pyridone derivatives were synthesized as dual inhibitors of dihydropteroate (B1496061) synthase (DHPS) and DHFR, with one compound showing an IC50 value of 0.20 μg/mL against DHFR. nih.gov Furthermore, novel thiophenyl-pyrazolyl-thiazole hybrids have demonstrated a remarkable suppression effect on M. tuberculosis DHFR, with IC50 values ranging from 4.21 to 10.59 μM. nih.gov Although specific inhibitory data for this compound against DHFR is not currently available, the established activity of related thiophene and sulfonamide compounds suggests that it could be a candidate for investigation as a DHFR inhibitor.

Receptor Modulation and Ligand-Receptor Interaction Research

The planarity and electron-rich nature of the thiophene ring facilitate its interaction with diverse biological receptors. nih.gov Molecular docking studies on various thiophene derivatives have elucidated their binding modes with target proteins.

For instance, in the inhibition of carbonic anhydrase, docking studies revealed that thiophene-based sulfonamides interact with the enzyme outside of the catalytic active site. researchgate.netnih.gov In another example, new thiophene-containing benzodiazepine (B76468) receptor (BDZR) ligands were synthesized and computationally modeled, showing that they fulfilled the pharmacophore requirements for recognition and were predicted to be agonists at the cerebellar 'Type I' BDZR. nih.gov The ability of the thiophene ring to function as an electron acceptor was suggested to affect the recognition and activation of different receptor types. nih.gov

The interaction of thiophene and its derivatives with the BRCA-1 protein has also been explored through theoretical docking models, with some analogues showing an inhibition constant (Ki) similar to the control drug niraparib. ccij-online.org

Antimicrobial Efficacy Evaluations

Thiophene derivatives are recognized for their significant antimicrobial properties against a wide range of pathogens. nih.gov

A study on the synthesis and antimicrobial activity of various thiophene-2-sulphonyl-amino acid derivatives demonstrated their efficacy against several Gram-positive and Gram-negative bacteria. researchgate.net The compounds were tested against microorganisms including Micrococcus luteus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. researchgate.net While specific minimum inhibitory concentration (MIC) values for this compound are not provided, the study confirms the antibacterial potential of this class of compounds. researchgate.net

Other research has shown that different thiophene derivatives possess potent activity. For example, certain 2-amino-5-nitrothiophene derivatives showed strong inhibitory effects against Staphylococcus aureus. researchgate.net Additionally, newly developed thiophene derivatives have demonstrated bactericidal effects against colistin-resistant Acinetobacter baumannii and E. coli, with MIC50 values ranging from 8 to 32 mg/L. frontiersin.orgcore.ac.uk The antibacterial activity of these compounds is often linked to their ability to increase bacterial membrane permeability and interact with outer membrane proteins. core.ac.ukresearchgate.net

| Bacterial Species | Gram Stain | Activity Noted | Reference |

|---|---|---|---|

| Micrococcus luteus | Positive | Yes | researchgate.net |

| Bacillus subtilis | Positive | Yes | researchgate.net |

| Staphylococcus aureus | Positive | Yes | researchgate.netresearchgate.net |

| Pseudomonas aeruginosa | Negative | Yes | researchgate.net |

| Escherichia coli | Negative | Yes | researchgate.netcore.ac.uk |

| Acinetobacter baumannii (Colistin-Resistant) | Negative | Yes | core.ac.uk |

The same study that confirmed the antibacterial properties of thiophene-2-sulphonyl-amino acid derivatives also reported their activity against the fungus Candida utilis. researchgate.net This indicates that these compounds possess a broad spectrum of antimicrobial action that extends to fungal pathogens.

The antifungal potential of the thiophene scaffold is well-documented in other studies. Thiophene analogues of chalcones have shown moderate to good antifungal activity against Candida albicans. nih.gov Furthermore, certain rhein (B1680588) amino acid derivatives containing thiophene have demonstrated potent activity against agricultural fungi such as Rhizoctonia solani and Sclerotinia sclerotiorum. researchgate.net

| Fungal Species | Activity Noted | Reference |

|---|---|---|

| Candida utilis | Yes | researchgate.net |

| Candida albicans | Yes | nih.gov |

| Rhizoctonia solani | Yes | researchgate.net |

| Sclerotinia sclerotiorum | Yes | researchgate.net |

Other Identified Pharmacological Activities

The thiophene ring is a key structural feature in several known anti-inflammatory drugs, establishing it as a "privileged structure" for the design of new agents in this class. frontiersin.orgacs.org Commercially available non-steroidal anti-inflammatory drugs (NSAIDs) such as Tiaprofenic acid and Tinoridine contain a thiophene core and function by inhibiting cyclooxygenase (COX) enzymes. frontiersin.orgacs.org

Derivatives of thiophene are recognized for a range of biological activities, including analgesic and anti-inflammatory properties. nih.gov Research has shown that the presence of specific functional groups, such as carboxylic acids, is important for anti-inflammatory activity and for recognition by biological targets like COX and lipoxygenase (LOX) enzymes. frontiersin.org Furthermore, propanoic acid derivatives have been noted for showing significant anti-inflammatory activity, which may be attributed to their improved lipophilicity compared to corresponding acetic acid derivatives. mhmedical.com The anti-inflammatory mechanisms of some dihydropyrimidinone derivatives, a related class, involve inhibiting the expression of inflammatory mediators and cytokines, including TNF-α, interleukins, and COX-2. mhmedical.com

Thiophene-based compounds have been extensively investigated for their potential as anticancer agents, with numerous derivatives demonstrating significant cytotoxicity against a wide array of human cancer cell lines. nih.govnih.gov The thiophene scaffold is present in various molecules with antiproliferative properties. nih.gov

Studies have shown that certain thiophene derivatives exhibit potent growth inhibition across the NCI-60 panel of human cancer cell lines, with particular efficacy noted against leukemia, colon, and CNS cancer cells. researchgate.net For example, a tetrahydrobenzo[b]thiophene derivative, 2-iodobenzamide (B1293540) (BZ02), showed enhanced inhibitory activity against the A549 non-small cell lung cancer cell line with an IC50 value of 6.10 μM. researchgate.net Another series of thiophene carboxamide derivatives displayed substantial antiproliferation against the Hep3B liver cancer cell line, with the most active compounds having IC50 values as low as 5.46 μM. nih.gov

The proposed mechanisms for the anticancer activity of thiophene derivatives are varied. Some compounds are believed to act as tubulin polymerization inhibitors, disrupting microtubule assembly and arresting the cell cycle. nih.govresearchgate.net Others have been identified as potent inhibitors of kinases, such as VEGFR-2, which are crucial for cancer cell signaling and proliferation. nih.gov The cytotoxic effects of some thiophene derivatives have also been linked to the induction of apoptosis through the activation of caspases and the suppression of anti-apoptotic proteins like Bcl-2. nih.gov

Table 2: Cytotoxicity of Selected Thiophene Derivatives Against Cancer Cell Lines

| Compound Class/Name | Cell Line | Cancer Type | IC50 (μM) |

|---|---|---|---|

| 2-Iodobenzamide (BZ02) | A549 | Non-small cell lung | 6.10 |

| Thiophene carboxamide (2b) | Hep3B | Liver | 5.46 |

| Thiophene carboxamide (2d) | Hep3B | Liver | 8.85 |

| Thiophene carboxamide (2e) | Hep3B | Liver | 12.58 |

The interaction of small molecules with DNA is a key mechanism for many therapeutic agents. Thiophene-based compounds have been shown to bind to DNA, an interaction that can underpin their biological effects. Specifically, certain cationic aromatic molecules containing thiophene rings have been found to attach to the minor groove of DNA, particularly at AT-rich sequences. researchgate.net This binding can inhibit enzymes required for DNA replication, thereby hindering cell proliferation. researchgate.net The shape of the thiophene-containing molecule is critical for this interaction, with a specific curvature being optimal for strong binding within the DNA minor groove. nih.gov

Sulfonamides, as a broader class of compounds, can also impact DNA integrity, primarily through an indirect mechanism. They act as competitive inhibitors in the bacterial synthesis of folic acid. nih.gov This inhibition disrupts the production of essential precursors for DNA synthesis, such as purines and thymine, which can impede DNA replication and cell division. nih.govnih.gov In some bacterial systems, treatment with sulfonamides can lead to the accumulation of reactive oxygen species and ferrous ions, resulting in extensive DNA double-strand breaks, which are a direct cause of cell death. frontiersin.org

Research into thiophene derivatives has also extended to their effects on plant growth. Studies on 2-thiophenecarboxylic acid, a structurally related compound, have demonstrated phytogrowth-inhibitory activity in several plant species. researchgate.net This compound was found to strongly inhibit the root growth of Lactuca sativa L. (lettuce) and Echinochloa utilis OHWI et YABUNO (Japanese millet), even at low concentrations. researchgate.net

Further investigations into related compounds, where the carboxylic acid group was extended to acetic, propanoic, or butyric acid side chains, showed even more potent phytogrowth-inhibitory activity. researchgate.net Among these, 2-thiophenebutyric acid was identified as having the strongest inhibitory effect. researchgate.net A notable effect observed in plants treated with these compounds was negative geotropism, where the radicles (embryonic roots) grew away from the pull of gravity, despite germination occurring. researchgate.net

Structure Activity Relationship Sar and Pharmacophore Identification

Delineation of Essential Structural Features Governing Biological Activity

The biological activity of compounds based on the thiophene-2-sulfonamide (B153586) scaffold is largely dictated by the interplay of its three main components: the thiophene (B33073) ring, the sulfonamide linkage, and an acidic group. Studies on related thiophene sulfonamides as enzyme inhibitors have highlighted the essential nature of both the heterocyclic ring and the sulfonamide moiety for potent biological activity. nih.gov

The thiophene ring often serves as a crucial hydrophobic and aromatic element that can engage in van der Waals and pi-stacking interactions within the active site of a target protein. Its specific electronic properties, influenced by the sulfur atom, also contribute to its binding capabilities. researchgate.net The sulfonamide group is a key pharmacophoric feature, known for its ability to act as a hydrogen bond donor and acceptor, and in many cases, to coordinate with metal ions present in the active sites of metalloenzymes. nih.gov The propanoic acid side chain introduces a chiral center and a carboxylic acid group, which can participate in ionic interactions and hydrogen bonding, often anchoring the molecule to a specific region of the binding pocket. The spatial arrangement of these three components is critical for establishing the correct orientation and interactions required for biological effect.

Systematic Analysis of Substituent Effects on the Thiophene Ring System

Systematic modifications of the thiophene ring in related thiophene sulfonamide series have provided valuable insights into the SAR of this class of compounds. The position, size, and electronic nature of substituents on the thiophene ring can significantly modulate biological activity.

For instance, in a series of 5-aryl-thiophene-2-sulfonamides investigated as urease inhibitors, the nature of the substituent on the appended aryl ring had a pronounced effect on inhibitory potency. nih.gov While this substitution is not directly on the thiophene ring of the parent compound, it demonstrates the sensitivity of the scaffold to distal modifications. In another study on thiophene-2-sulfonamide derivatives as lactoperoxidase inhibitors, the introduction of a 5-(2-thienylthio) substituent led to a compound with very potent inhibitory activity, highlighting the potential for enhancing potency by strategic substitution at the 5-position of the thiophene ring. nih.gov

The following table summarizes the effects of substituents on the thiophene ring in a series of thiophene-2-carboxamide derivatives, which can provide inferential knowledge for the 2-(thiophene-2-sulfonamido)propanoic acid scaffold. nih.gov

| Compound Series | Substituent at 3-position of Thiophene Ring | Observed Biological Activity Trend |

|---|---|---|

| Thiophene-2-carboxamides | Amino (-NH2) | Highest antioxidant and antibacterial activity |

| Thiophene-2-carboxamides | Hydroxyl (-OH) | Moderate antioxidant and antibacterial activity |

| Thiophene-2-carboxamides | Methyl (-CH3) | Lowest antioxidant and antibacterial activity |

These findings suggest that electron-donating groups at the 3-position of a thiophene-2-carboxamide scaffold are beneficial for the observed biological activities. nih.gov This provides a rationale for exploring similar substitutions on the thiophene ring of this compound.

Influence of Modifications to the Sulfonamide Linkage on Biological Responses

The sulfonamide linkage is a cornerstone of the biological activity of many therapeutic agents. Modifications to this group can have a profound impact on the biological response. The sulfonamide moiety (-SO2NH-) is a versatile functional group that can engage in crucial hydrogen bonding interactions with protein backbones or side chains.

In the context of related 3-arylsulfonylamino-5-phenyl-thiophene-2-carboxylic acids as HCV NS5B polymerase inhibitors, the presence of the sulfonamide linkage was a key discovery for inhibitory activity. nih.gov This underscores the importance of this linker in orienting the different parts of the molecule for optimal interaction with the biological target.

Role of the Propanoic Acid Side Chain and its Functionalization in Potency and Selectivity

The length and nature of the alkanoic acid side chain can influence potency and selectivity. For example, in the context of non-steroidal anti-inflammatory drugs (NSAIDs), arylpropionic acid derivatives are a major class of compounds, and the propionic acid moiety is crucial for their activity. researchgate.net Studies on these compounds have shown that the α-methyl group on the propionic acid can enhance potency compared to the corresponding acetic acid derivatives.

Functionalization of the carboxylic acid, for instance by converting it to an ester or an amide, would likely alter the biological activity profile significantly. Such modifications would remove the negative charge and change the hydrogen bonding pattern, which could be detrimental if ionic interactions are key for binding. However, in some cases, esterification can be used to create prodrugs with improved membrane permeability.

Impact of Stereochemistry and Enantiomeric Purity on SAR

The presence of a chiral center at the α-position of the propanoic acid side chain in this compound means that it exists as a pair of enantiomers, (R)- and (S)-2-(thiophene-2-sulfonamido)propanoic acid. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. nih.gov This is because biological macromolecules, such as enzymes and receptors, are themselves chiral and can therefore interact differently with the two enantiomers.

Often, only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. nih.gov For many arylpropionic acid NSAIDs, the (S)-enantiomer is the more active form. The differential activity of enantiomers underscores the importance of enantiomeric purity in drug development. nih.gov Although specific data on the stereoselectivity of this compound enantiomers is not available, it is highly probable that one enantiomer would display superior biological activity to the other due to a better stereochemical fit with its biological target.

Rational Design and Evaluation of Bioisosteric Replacements

Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize the properties of a lead compound. ufrj.br This involves substituting a functional group with another that has similar physicochemical properties, with the aim of improving potency, selectivity, metabolic stability, or reducing toxicity.

For this compound, several bioisosteric replacements can be envisioned:

Thiophene Ring: The thiophene ring can be replaced by other aromatic or heteroaromatic rings such as a phenyl, furan (B31954), or thiazole (B1198619) ring. The choice of bioisostere would depend on the desired electronic and steric properties. For example, replacing thiophene with a benzene (B151609) ring would slightly increase the lipophilicity and remove the heteroatom's specific interactions. nih.gov

Sulfonamide Linkage: The sulfonamide group can be replaced by other hydrogen-bonding linkers. A common bioisostere for a sulfonamide is a reversed sulfonamide (-NHSO2-). Other possibilities include carboxamides (-CONH-) or phosphonamides.

Propanoic Acid Side Chain: The carboxylic acid moiety is frequently replaced by other acidic functional groups to modulate acidity and physicochemical properties. Common bioisosteres for a carboxylic acid include tetrazole, hydroxamic acid, or acylsulfonamide. acs.org These replacements can offer advantages in terms of metabolic stability and cell permeability.

The following table presents some potential bioisosteric replacements for the key functional groups of this compound.

| Original Functional Group | Potential Bioisosteric Replacement | Rationale for Replacement |

|---|---|---|

| Thiophene | Phenyl, Furan, Thiazole, Pyridine | Modify aromaticity, electronics, and hydrogen bonding potential. researchgate.net |

| Sulfonamide (-SO2NH-) | Reversed Sulfonamide (-NHSO2-), Carboxamide (-CONH-) | Alter hydrogen bonding geometry and electronic character. |

| Carboxylic Acid (-COOH) | Tetrazole, Hydroxamic Acid, Acylsulfonamide | Modify acidity (pKa), metabolic stability, and cell permeability. acs.org |

The rational design and subsequent synthesis and biological evaluation of such bioisosteres are essential steps in the optimization of this compound as a potential therapeutic agent.

Computational Chemistry and in Silico Methodologies

Molecular Docking Simulations for Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is frequently used to forecast the interaction between a small molecule ligand and a protein's binding site.

Molecular docking simulations are instrumental in predicting how 2-(Thiophene-2-sulfonamido)propanoic acid might bind to a protein target and the strength of this interaction, measured as binding affinity. Studies on various thiophene (B33073) sulfonamide derivatives have demonstrated their potential to form stable complexes with biological targets. For instance, docking studies of novel thiophene derivatives against Salmonella typhi revealed binding affinities ranging from -7.1 to -7.8 kcal/mol. researchgate.net Another investigation into a series of thiophene sulfonamide compounds targeting the Enoyl acyl carrier protein reductase (InhA) recorded notable docking scores between -6 and -12 kcal/mol. nih.gov These scores indicate a strong predicted interaction between the ligands and their respective protein targets.

The binding affinity is a key predictor of a compound's potential biological activity. A lower binding energy value typically suggests a more stable and favorable protein-ligand complex.

| Compound Series | Protein Target | Binding Affinity Range (kcal/mol) | Reference |

|---|---|---|---|

| Novel Thiophene Derivatives | Salmonella typhi receptor | -7.1 to -7.8 | researchgate.net |

| Thiophene Sulfonamide Groups (7a-7s) | Enoyl acyl carrier protein reductase InhA (2NSD) | -6 to -12 | nih.gov |

Docking simulations also identify the specific amino acid residues within a protein's active site that are crucial for ligand binding. These interactions often involve hydrogen bonds, hydrophobic interactions, and other electrostatic forces. For example, in a study of thiophene derivatives targeting Salmonella typhi, a lead compound with a high binding affinity of -7.8 kcal/mol was shown to form conventional hydrogen bonds with the amino acid residues LYS35 and THR247. researchgate.net For the broader class of sulfonamides, research highlights that the sulfonamide oxygen atoms are a key binding motif, often engaging in conserved CH···O=S interactions with protein residues. nih.govchemrxiv.org These specific contacts are vital for stabilizing the ligand within the binding pocket and are a primary focus of structure-based drug design.

Virtual screening utilizes molecular docking on a large scale to screen vast libraries of compounds against a specific protein target to identify potential "hits". This approach is faster and more cost-effective than traditional high-throughput screening. Thiophene-containing acids have been successfully identified through such methods. In one instance, a virtual fragment screening approach was used to target the enzyme mPGES-1, a target for cancer and inflammation therapy, which led to the identification of 2-(thiophen-2-yl)acetic acid as a suitable chemical platform for developing potent inhibitors. nih.gov This demonstrates the power of in silico screening to pinpoint promising molecular scaffolds, such as the one possessed by this compound, for further development.

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the protein-ligand complex over time. This provides deeper insights into the stability and mechanics of the binding event.

A key application of MD simulations is to assess the stability of a protein-ligand complex predicted by docking. mdpi.com Researchers run simulations for extended periods (typically nanoseconds) to observe whether the ligand remains securely bound in its initial pose. Key metrics used to evaluate stability include the Root Mean Square Deviation (RMSD) and the Radius of Gyration (Rg). nih.gov A stable RMSD value over the simulation time indicates that the protein-ligand complex is not undergoing major conformational changes and remains in a stable state. nih.gov Studies on thiophene sulfonamide derivatives have employed MD simulations to confirm the stability of the docked compounds, providing greater confidence in the predicted binding modes. nih.gov Similarly, MD simulations of thiophene carboxamide derivatives complexed with tubulin showed optimal dynamic trajectories over 100 ns, asserting their high stability and compactness. researchgate.net

| Metric | Description | Indication of Stability |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the complex at a given time compared to a reference structure. | A low and fluctuating value around a stable average suggests the complex is conformationally stable. |

| Radius of Gyration (Rg) | Measures the compactness of the protein-ligand complex structure. | A stable Rg value indicates that the complex is not unfolding or significantly changing its overall shape. |

MD simulations can illuminate the intricate, time-dependent processes of a ligand binding to its target. This includes observing the initial approach of the ligand, conformational changes in both the protein and the ligand that facilitate binding, and the final settling of the ligand into its most stable pose. These simulations can reveal "prerequisite binding modes," which are intermediate states the ligand occupies before forming the final, stable interaction. mdpi.com By tracking the interactions and energy changes throughout the simulation, researchers can build a detailed picture of the binding mechanism, which is invaluable for designing molecules with improved binding kinetics and efficacy.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. Density Functional Theory (DFT) is a widely used computational method that can predict various molecular properties, including electronic structure and reactivity. While specific DFT studies for this compound were not identified in a review of available scientific literature, the principles of these analyses can be described. For illustrative purposes, findings from studies on analogous thiophene sulfonamide derivatives are used to demonstrate the insights gained from such calculations.

Analysis of Electronic Structure Properties (e.g., HOMO-LUMO)

The electronic properties of a molecule are crucial in determining its chemical behavior. Frontier Molecular Orbital (FMO) theory is a key concept where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

In computational studies of various thiophene sulfonamide derivatives, DFT calculations have been used to determine the energies of these frontier orbitals. For instance, analysis of a series of thiophene sulfonamide derivatives revealed that the HOMO-LUMO energy gaps were in the range of 3.44–4.65 eV, indicating that the compounds are generally stable. The distribution of the electron cloud in these orbitals, typically spread across the thiophene and phenyl rings, is also analyzed to understand the regions of electron-donating and electron-accepting ability.

Table 1: Illustrative Frontier Molecular Orbital Data for Thiophene Sulfonamide Derivatives (Note: This table is for illustrative purposes, showing typical data obtained for related compounds, not this compound)

| Parameter | Description | Typical Value Range for Derivatives (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.45 to -6.90 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.84 to -2.30 |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 3.44 to 4.65 |

Mapping of Molecular Electrostatic Potential (MESP)

Molecular Electrostatic Potential (MESP) mapping is a valuable technique used to visualize the charge distribution of a molecule and to predict how it will interact with other molecules. The MESP map displays regions of positive and negative electrostatic potential on the electron density surface. Red-colored regions indicate negative potential (electron-rich areas), which are prone to electrophilic attack, while blue-colored regions represent positive potential (electron-poor areas), susceptible to nucleophilic attack.

For various thiophene sulfonamide derivatives, MESP maps calculated via DFT show the expected negative potential around the oxygen atoms of the sulfonamide group and the positive potential near the hydrogen atoms. These maps are crucial for understanding intermolecular interactions, such as hydrogen bonding, which are vital for biological activity.

Calculation of Reactivity Descriptors (e.g., Fukui Functions)

Global and local reactivity descriptors derived from DFT calculations provide quantitative measures of a molecule's reactivity. Important global descriptors include ionization potential, electron affinity, chemical hardness, and electrophilicity. Local reactivity is often analyzed using Fukui functions, which indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

Studies on related heterocyclic compounds show that the Fukui function can successfully identify specific atoms, such as a particular carbon atom in the thiophene or furan (B31954) ring, as the most susceptible site for an electrophilic attack. This theoretical prediction often aligns with experimental observations of chemical reactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines charge transfer interactions between filled donor orbitals and empty acceptor orbitals, which can reveal information about hyperconjugation and the stability of the molecule. While specific NBO analysis data for this compound is not available, this method is often used in computational studies of organic molecules to quantify the delocalization of electron density and understand the nature of intramolecular interactions.

Predictive Pharmacokinetic Properties and Drug-Likeness Profiling

In silico methods are widely used in drug discovery to predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and the "drug-likeness" of a compound. These predictions help in the early stages of research to identify candidates that are likely to have favorable properties for oral administration.

Assessment of Lipinski's Rule of Five and Other Cheminformatic Parameters

Lipinski's Rule of Five is a widely used guideline to evaluate the drug-likeness of a chemical compound and its potential for oral bioavailability. chemrxiv.orguni.lu The rule states that an orally active drug is more likely to be successful if it meets the following criteria:

No more than 5 hydrogen bond donors (the total number of nitrogen-hydrogen and oxygen-hydrogen bonds).

No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms). uni.lu

A molecular mass of less than 500 daltons. uni.lu

An octanol-water partition coefficient (log P) not greater than 5. uni.lu

A compound is considered to have good drug-like properties if it violates no more than one of these rules. chemrxiv.org

For this compound, these parameters can be calculated based on its chemical structure.

Molecular Formula: C₇H₉NO₄S₂

Molecular Weight: Based on the molecular formula, the calculated molecular weight is approximately 235.28 g/mol .

Hydrogen Bond Donors: The molecule has two hydrogen bond donors (one from the carboxylic acid -OH group and one from the sulfonamide -NH group).

Hydrogen Bond Acceptors: The molecule has five hydrogen bond acceptors (four oxygen atoms and one nitrogen atom).

Predicted LogP (XlogP): The predicted octanol-water partition coefficient is 0.9.

Based on these parameters, this compound adheres to all of Lipinski's rules, suggesting it has a favorable profile for oral bioavailability.

Table 2: Lipinski's Rule of Five Analysis for this compound

| Parameter | Rule | Value for this compound | Compliance |

|---|---|---|---|

| Molecular Weight | < 500 Da | 235.28 g/mol | Yes |

| Hydrogen Bond Donors | ≤ 5 | 2 | Yes |

| Hydrogen Bond Acceptors | ≤ 10 | 5 | Yes |

| Log P | ≤ 5 | 0.9 (Predicted) | Yes |

| Number of Violations | 0 |

Computational Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics

The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery, helping to predict its pharmacokinetic profile. In silico tools, such as the SwissADME web server, are frequently used for this purpose. These tools calculate a range of physicochemical properties and pharmacokinetic parameters based on the molecule's structure.

For a compound like this compound, a typical ADME analysis would generate data on its lipophilicity, water solubility, and potential for oral bioavailability. Key parameters often include the predicted octanol-water partition coefficient (Log P), which indicates the compound's hydrophobicity, and adherence to established drug-likeness rules, such as Lipinski's Rule of Five. While specific data for this compound is not available, studies on other thiophene sulfonamide derivatives have utilized these computational methods to assess their drug-like properties. Current time information in CH.nih.gov

Table 1: Representative ADME Parameters for a Hypothetical Analysis of this compound

| Parameter | Predicted Value | Significance |

| Molecular Weight | --- | Influences absorption and distribution. |

| Log P (Lipophilicity) | --- | Affects solubility, permeability, and metabolism. |

| Hydrogen Bond Donors | --- | Impacts binding to targets and membrane permeability. |

| Hydrogen Bond Acceptors | --- | Influences binding and solubility. |

| Molar Refractivity | --- | Relates to ligand-receptor binding. |

| Topological Polar Surface Area (TPSA) | --- | Predicts cell permeability. |

| Gastrointestinal Absorption | --- | Estimation of oral bioavailability. |

| Blood-Brain Barrier Permeation | --- | Indicates potential for central nervous system effects. |

| Cytochrome P450 Inhibition | --- | Predicts potential for drug-drug interactions. |

Note: The table above is illustrative as specific predicted data for this compound is not available in the searched scientific literature.

In Silico Forecasting of Pharmacological Effects (e.g., PASS Server)

In addition to ADME profiling, in silico methods can forecast the likely biological activities of a compound. The Prediction of Activity Spectra for Substances (PASS) server is a widely used tool for this purpose. By analyzing the structural formula of a molecule, PASS predicts a spectrum of potential pharmacological effects, mechanisms of action, and specific toxicities. The output is typically a list of activities with corresponding probabilities of being active (Pa) or inactive (Pi).

This approach allows researchers to identify potential therapeutic applications for novel compounds early in the drug discovery process. For this compound, a PASS analysis would generate a list of potential biological activities based on its structural similarity to known bioactive compounds. Thiophene and sulfonamide moieties are present in numerous biologically active molecules, suggesting a range of possible activities. nih.gov

Table 2: Illustrative Pharmacological Effects Forecast for this compound

| Predicted Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) |

| --- | --- | --- |

| --- | --- | --- |

| --- | --- | --- |

| --- | --- | --- |

| --- | --- | --- |

Note: This table is a template. Specific predicted pharmacological effects for this compound are not available in the reviewed literature.

Future Research Directions and Translational Perspectives

Rational Design and Synthesis of Advanced Multi-Target Directed Ligands

The complexity of many multifactorial diseases has highlighted the limitations of single-target drugs, creating a demand for multi-target-directed ligands (MTDLs) that can modulate multiple pathological pathways simultaneously for improved therapeutic efficacy. nih.gov The scaffold of "2-(Thiophene-2-sulfonamido)propanoic acid" is an ideal starting point for the rational design of such advanced MTDLs.

Future work will involve the strategic modification of its core structure to engage multiple, distinct biological targets. For instance, the thiophene (B33073) ring, known for a wide range of biological activities, can be further functionalized to enhance binding to a primary target, while the propanoic acid group could be modified into an ester or amide to interact with a secondary target, such as a different enzyme or receptor. nih.govmdpi.com The sulfonamide linker itself is a well-established pharmacophore found in numerous drugs and can be tailored to influence physicochemical properties and target engagement. scirp.orgscirp.org

Key strategies for MTDL development will include:

Structure-Based Design: Utilizing crystallographic or cryo-EM data of desired targets to guide the synthesis of derivatives with optimized binding geometries for multiple sites.

Pharmacophore Hybridization: Combining the core scaffold with other known pharmacophores relevant to a specific disease, such as linking it to a moiety known to inhibit protein kinases or another to modulate inflammatory pathways.

Privileged Scaffold Elaboration: Leveraging the thiophene-sulfonamide core as a "privileged structure" to build libraries of compounds for screening against target combinations implicated in diseases like cancer or neurodegeneration.

| Structural Moiety | Potential Modification Strategy | Example Target Class Combination |

|---|---|---|

| Thiophene Ring | Substitution with aromatic or heterocyclic groups | Kinases and G-protein coupled receptors (GPCRs) |

| Sulfonamide Linker | Alteration of N-substitution | Enzymes (e.g., Carbonic Anhydrases) and Ion Channels |

| Propanoic Acid | Esterification, amidation, or replacement with bioisosteres | Nuclear Receptors and Transporters |

Exploration of Novel Biological Targets and Therapeutic Areas

While the initial biological activities of "this compound" may be characterized, its full therapeutic potential remains largely untapped. Thiophene and sulfonamide derivatives are known to exhibit a vast array of biological effects, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities. nih.govscirp.orgnih.govnih.gov A critical future direction is the systematic screening of this compound and its rationally designed analogs against a wide range of novel biological targets.

High-throughput screening (HTS) campaigns against diverse enzyme families (e.g., kinases, proteases, phosphatases) and receptor panels will be instrumental in identifying unexpected activities. Given the prevalence of sulfonamides in anticancer agents, exploring targets within cancer cell signaling pathways is a particularly promising avenue. scirp.orgmdpi.com For example, specific cyclin-dependent kinases (CDKs) or the epidermal growth factor receptor (EGFR) could be investigated as potential targets. scirp.orgmdpi.com Furthermore, the structural similarity to known lactoperoxidase inhibitors suggests that other enzymatic targets could be explored. nih.gov

Potential therapeutic areas for exploration include:

Oncology: Screening against various cancer cell lines (e.g., breast, colon, liver) and investigating inhibition of cancer-related enzymes. nih.govmdpi.com

Infectious Diseases: Evaluating activity against drug-resistant bacterial and fungal strains.

Inflammatory Disorders: Assessing the modulation of key inflammatory mediators and pathways.

Neurodegenerative Diseases: Investigating effects on targets related to Alzheimer's or Parkinson's disease. auctoresonline.org

Development of Advanced in vitro and in vivo Biological Evaluation Models

To bridge the gap between preclinical findings and clinical success, it is imperative to move beyond traditional 2D cell cultures and simplistic animal models. mdpi.com Future research on "this compound" must leverage advanced biological evaluation models that more accurately replicate human physiology and disease states. nih.govcriver.com

Advanced in vitro models will provide more relevant data on efficacy and toxicity. researchgate.net These include:

3D Multicellular Spheroids and Organoids: These models mimic the complex cell-cell and cell-matrix interactions of native tissues, offering better predictive power for a compound's effect in a tumor microenvironment or a specific organ. mdpi.comaltex.org

Organs-on-a-Chip (OOCs): Microfluidic devices that simulate the structure and function of human organs, allowing for the study of pharmacokinetics and pharmacodynamics in a more physiologically relevant context. nih.govresearchgate.net

Patient-Derived Cells: Using induced pluripotent stem cells (iPSCs) or primary cells from patients to create personalized disease models for testing therapeutic efficacy. criver.com

Advanced in vivo models will offer a more nuanced understanding of a compound's behavior in a complex living system. This includes the use of patient-derived xenografts (PDXs), where tumor tissue from a patient is implanted into an immunodeficient mouse, providing a more accurate model for cancer therapeutic testing. cancer.gov Intravital microscopy is another powerful technique that enables real-time visualization of a compound's effects at the cellular level within a live animal, offering insights into drug delivery and mechanism of action. youtube.com

| Model Type | Key Advantage | Application for the Compound |

|---|---|---|

| Organoids | Mimics organ-level complexity and tissue architecture. mdpi.com | Testing anti-cancer efficacy and organ-specific toxicity. |

| Organs-on-a-Chip | Allows for dynamic study of drug metabolism and multi-organ effects. nih.gov | Evaluating pharmacokinetic profiles and potential for drug-induced liver injury. |

| Patient-Derived Xenografts (PDX) | Preserves the heterogeneity of the original human tumor. cancer.gov | Assessing anti-tumor activity in a clinically relevant cancer model. |

| Intravital Imaging | Provides real-time, high-resolution monitoring of cellular dynamics in vivo. youtube.com | Visualizing target engagement and therapeutic response in living tissue. |

Applications in Chemical Probes for Proteomics Research and Chemical Biology

Chemical probes are essential tools for dissecting complex biological processes and identifying the molecular targets of bioactive compounds. biorxiv.orgnih.gov The "this compound" scaffold can be developed into activity-based or affinity-based probes to elucidate its mechanism of action and discover new biological roles.

This involves modifying the parent molecule by incorporating a reporter tag (e.g., a fluorophore or biotin) and often a reactive group for covalent labeling. frontiersin.org A common strategy is to add a bioorthogonal handle, such as an alkyne or azide, which allows for subsequent "click chemistry" attachment of a reporter tag. This approach facilitates techniques like chemoproteomics, where the probe is used to pull down its interacting proteins from a cell lysate for identification by mass spectrometry. osti.gov

By developing a suite of chemical probes based on this scaffold, researchers can:

Identify Direct Protein Targets: Uncover the specific proteins that the compound binds to within a complex cellular environment.

Profile Off-Target Effects: Determine unintended protein interactions, which is crucial for understanding potential side effects.

Map Binding Sites: Use probes in combination with mass spectrometry to pinpoint the precise amino acid residues involved in the binding interaction.

Visualize Target Engagement: Employ fluorescently tagged probes to visualize the subcellular localization of the target protein and confirm that the compound engages it in living cells.

Integration of Artificial Intelligence and Machine Learning for Accelerated Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by dramatically accelerating the identification and optimization of new therapeutic candidates. nih.govnih.gov Applying these computational tools to the "this compound" scaffold can significantly expedite its development.

Machine learning algorithms can be trained on existing data for thiophene and sulfonamide derivatives to build predictive models for:

Structure-Activity Relationship (SAR) Analysis: Identifying which structural modifications are most likely to improve potency and selectivity. nih.gov

Virtual Screening: Rapidly screening vast virtual libraries of potential derivatives against computational models of biological targets to prioritize compounds for synthesis. nih.gov

ADMET Prediction: Forecasting the absorption, distribution, metabolism, excretion, and toxicity properties of new designs, reducing the likelihood of late-stage failures. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Thiophene-2-sulfonamido)propanoic acid, and how can intermediates be characterized?